N-(3-acetylphenyl)-2-iodobenzamide

Description

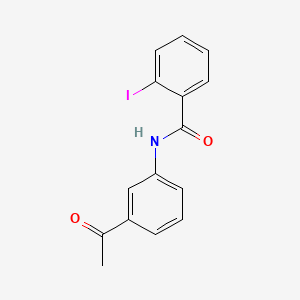

N-(3-Acetylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoic acid core linked via an amide bond to a 3-acetylphenyl substituent. The acetyl group at the meta position of the phenyl ring may influence electronic effects (e.g., electron-withdrawing nature) and steric interactions, which could modulate reactivity in synthetic applications or binding affinity in biological contexts .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRRCQBZFJGJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-iodobenzamide typically involves the following steps:

Acetylation: The starting material, 3-aminophenyl, undergoes acetylation to form 3-acetylaminophenyl.

Iodination: The acetylated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the desired position.

Amidation: Finally, the iodinated compound is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Formation of azides, nitriles, or other substituted benzamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2-iodobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and acetyl group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of N-(3-acetylphenyl)-2-iodobenzamide and their distinguishing features:

Physicochemical Properties

- Lipophilicity : Halogen substituents (e.g., Cl, F) increase lipophilicity, enhancing membrane permeability. For instance, N-(3-chloro-2-fluorophenyl)-2-iodobenzamide (logP ~3.5) is more lipophilic than hydroxylated analogs .

Biological Activity

N-(3-acetylphenyl)-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula CHINO and is characterized by the presence of an iodine atom, an acetyl group, and a benzamide moiety. The structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the iodination of 2-benzamide derivatives followed by acetylation. Various methods have been reported in the literature for synthesizing related compounds, which can provide insights into optimizing the yield and purity of this specific compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have been evaluated for their antiproliferative effects against various cancer cell lines. A notable study showed that certain iodinated benzamides demonstrated cytotoxic activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC values in the micromolar range .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds in this class have been shown to inhibit the Raf-1 kinase activity, which is crucial for cellular growth and survival in cancer cells .

Study 1: Antiproliferative Effects

A study conducted on a series of iodinated benzamides, including this compound, revealed that these compounds inhibited cell growth in a dose-dependent manner. The study utilized several human tumor cell lines, demonstrating that the presence of iodine significantly enhanced cytotoxicity compared to non-iodinated counterparts. The results are summarized in Table 1.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 6.46 |

| This compound | SK-Hep-1 (Liver) | 6.56 |

| Control (Non-iodinated) | MDA-MB-231 | >20 |

Study 2: Mechanistic Insights

Another investigation focused on the interaction of this compound with specific enzymes involved in cancer progression. The study highlighted its ability to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which has implications for neurodegenerative diseases as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.